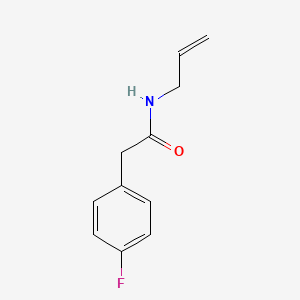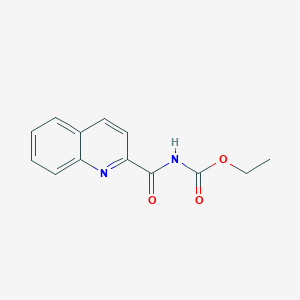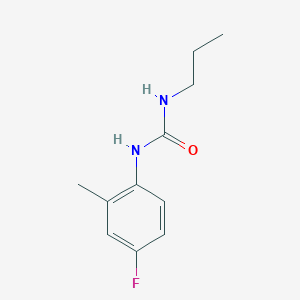![molecular formula C23H16N2O5 B5401280 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate, also known as NQO1-activating compound 1 (NAC1), is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAC1 is a potent activator of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress and carcinogenesis.
Mecanismo De Acción
NAC1 activates NQO1 by binding to the enzyme and inducing a conformational change that increases its catalytic activity. This results in increased reduction of quinones and other electrophilic compounds, reducing oxidative stress and preventing DNA damage. In cancer cells, NAC1-induced activation of NQO1 leads to increased oxidative stress and apoptosis, while in normal cells, it has a cytoprotective effect.
Biochemical and Physiological Effects:
NAC1 has been shown to have a range of biochemical and physiological effects, including increased production of reactive oxygen species, activation of the p53 pathway, and modulation of cell cycle progression. In addition to its potential therapeutic applications in cancer treatment, NAC1 has also been studied for its role in neuroprotection, cardiovascular disease, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAC1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selective activation of NQO1. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on NAC1, including further studies on its mechanism of action, optimization of its therapeutic potential in cancer treatment, and exploration of its potential applications in other diseases. Additionally, the development of new 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetateing compounds based on the structure of NAC1 may lead to the discovery of even more potent and selective compounds for therapeutic use.
Métodos De Síntesis
NAC1 is a synthetic compound that can be prepared by the reaction of 2-furylboronic acid with 2-nitrophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 8-chloroquinoline in the presence of a base to yield NAC1. The synthesis of NAC1 has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
NAC1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. NQO1 is overexpressed in many cancer cells, and NAC1 has been shown to selectively activate NQO1 in cancer cells, leading to increased oxidative stress and apoptosis. NAC1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Propiedades
IUPAC Name |
[2-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-15(26)29-22-8-4-5-16-9-10-17(24-23(16)22)11-12-18-13-14-21(30-18)19-6-2-3-7-20(19)25(27)28/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIKOWCFSFCBKJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5401234.png)

![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)

![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)

![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)